molecular formula C14H19N3O3 B5346487 N~1~-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-N~2~-methylglycinamide

N~1~-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-N~2~-methylglycinamide

Cat. No. B5346487
M. Wt: 277.32 g/mol
InChI Key: MDLYLXXBYONUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-N~2~-methylglycinamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MP-10 is a synthetic compound that was first developed in the early 2000s. Since then, it has been extensively studied for its unique properties and effects on biological systems.

Mechanism of Action

The mechanism of action of N~1~-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-N~2~-methylglycinamide is not fully understood. However, studies have shown that it acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function, memory, and learning in animal models. It also has neuroprotective effects and can help in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~1~-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-N~2~-methylglycinamide is its potent inhibitory effect on acetylcholinesterase. This makes it a valuable tool in the study of cognitive function and memory. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of N~1~-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-N~2~-methylglycinamide. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy and safety of this compound in humans. Another potential application is in the study of cognitive function and memory. This compound can be used as a tool to study the role of acetylcholine in these processes. Further studies are needed to determine the long-term effects of this compound on cognitive function and memory.

Synthesis Methods

The synthesis of N~1~-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-N~2~-methylglycinamide involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 2-methoxybenzaldehyde and pyrrolidine-2,5-dione, which forms the intermediate product, 1-(2-methoxyphenyl)-2-pyrrolidin-1-yl-ethanone. This intermediate is then reacted with N-methylglycine to form the final product, this compound.

Scientific Research Applications

N~1~-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-N~2~-methylglycinamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have neuroprotective effects and can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(methylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15-8-13(18)16-10-7-14(19)17(9-10)11-5-3-4-6-12(11)20-2/h3-6,10,15H,7-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLYLXXBYONUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1CC(=O)N(C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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